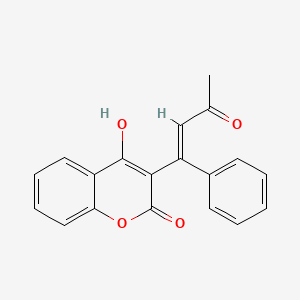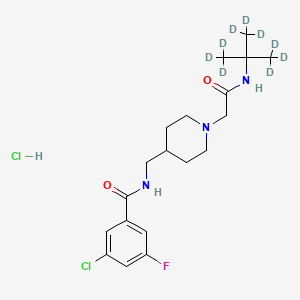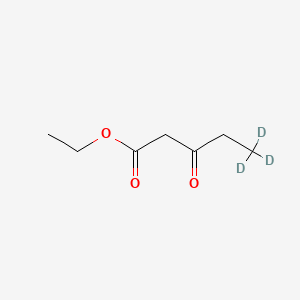
Dehydrowarfarin
Vue d'ensemble
Description
Dehydrowarfarin is a metabolite of the anticoagulant warfarin. Warfarin is widely used to prevent thrombosis and thromboembolism, which are the formation of blood clots in blood vessels and their migration to other parts of the body . This compound is formed through the metabolism of warfarin, specifically through the elimination of a hydroxyl group from the 10-hydroxywarfarin metabolite .
Applications De Recherche Scientifique
Dehydrowarfarin has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of warfarin and related anticoagulants.
Biology: Helps in understanding the metabolic pathways and interactions of anticoagulants in biological systems.
Medicine: Research on this compound contributes to the development of safer and more effective anticoagulant therapies.
Industry: Used in the development of analytical methods for detecting and quantifying warfarin and its metabolites in biological samples
Mécanisme D'action
- The reduced form of vitamin K (vitamin KH₂) serves as a cofactor for the γ-carboxylation of vitamin K-dependent coagulation factors (such as factors VII, IX, X, and thrombin) .
- As a result, the synthesis of biologically active forms of clotting factors is impaired, leading to reduced blood clotting ability .
- Impact on Bioavailability : Variability in metabolism and interactions with other drugs affect its bioavailability .
- Therapeutically, Dehydrowarfarin prevents and treats venous thromboembolism, atrial fibrillation-related thromboembolism, and post-myocardial infarction events .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Dehydrowarfarin interacts with various enzymes and proteins in the body. It is a product of the metabolic reactions involving Warfarin . The compound’s interactions with these biomolecules are crucial for its role in anticoagulation .
Cellular Effects
The effects of this compound on cells are primarily related to its role in anticoagulation. It influences cell function by affecting the synthesis of biologically active forms of various clotting factors . This impact on cellular metabolism and gene expression contributes to its anticoagulant properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It inhibits the vitamin-K dependent synthesis of biologically active forms of various clotting factors . This inhibition results in anticoagulation, preventing the formation of blood clots .
Metabolic Pathways
This compound is involved in the metabolic pathways of Warfarin . It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydrowarfarin can be synthesized through the metabolism of warfarin by liver microsomes. The process involves the reduction of the ketone group in warfarin to form warfarin alcohols, which then undergo further elimination to form this compound . The reaction conditions typically involve the use of cytochrome P-450 isozymes and NADPH-cytochrome P-450 reductase .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolite of warfarin. the synthesis can be replicated in a controlled laboratory environment using purified rat liver microsomes and specific isozymes .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydrowarfarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different hydroxylated metabolites.
Reduction: The ketone group in this compound can be reduced to form alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: The parent compound of dehydrowarfarin, used as an anticoagulant.
10-Hydroxywarfarin: A hydroxylated metabolite of warfarin.
Warfarin Alcohols: Reduced forms of warfarin.
Uniqueness of this compound
This compound is unique due to its specific formation pathway and its role as a metabolite in the warfarin metabolic pathway. Unlike warfarin, which is used therapeutically, this compound is primarily of interest in research settings to understand the metabolism and effects of anticoagulants .
Propriétés
IUPAC Name |
4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPQYPHTPMNLK-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\C1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67588-18-5 | |
| Record name | Dehydrowarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067588185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: How is dehydrowarfarin formed in the body?
A1: this compound is produced through the metabolism of warfarin by specific enzymes in the liver known as cytochrome P-450s. This metabolic pathway involves a unique dehydrogenation step catalyzed by these enzymes. [] Notably, different cytochrome P-450 isozymes contribute to the formation of this compound, with varying levels of activity depending on factors like species, individual genetic makeup, and exposure to inducing agents. [, , ]
Q2: Is there a difference in how this compound is produced from the R- and S-enantiomers of warfarin?
A2: Research indicates that cytochrome P-450s exhibit stereoselectivity in their metabolism of warfarin. This means that the formation of this compound, along with other hydroxylated metabolites, differs depending on whether the starting material is R-warfarin or S-warfarin. [, ] This stereospecificity underscores the complex interaction between warfarin enantiomers and the various cytochrome P-450 isozymes responsible for their metabolism.
Q3: Can drugs like chloramphenicol affect the formation of this compound?
A3: Studies have shown that certain drugs can selectively inhibit the formation of this compound. Chloramphenicol, for example, has been observed to specifically reduce the rate of this compound formation in both male and female rats treated with pregnenolone-16α-carbonitrile (a known inducer of specific cytochrome P-450 isozymes). [] This suggests that chloramphenicol may interfere with the activity of the specific cytochrome P-450 isozymes involved in this particular metabolic pathway.
Q4: Are there analytical methods available to quantify this compound and other warfarin metabolites in biological samples?
A4: Yes, researchers have developed sensitive analytical techniques to measure this compound and other warfarin metabolites in biological samples like plasma. One such method employs a combination of solid-phase extraction using Sep-Pak C18 cartridges and high-performance liquid chromatography (HPLC). [] This method allows for the efficient extraction and separation of warfarin and its metabolites, enabling accurate quantitation at concentrations as low as 0.1 µg/mL of plasma. []
Q5: How does diltiazem impact the metabolism of warfarin, particularly the formation of this compound?
A5: Diltiazem, a commonly prescribed calcium channel blocker, has been shown to interact with warfarin metabolism, demonstrating both stereospecificity and regiospecificity in its inhibitory effects. Specifically, diltiazem selectively inhibits the clearance of R-warfarin, particularly affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] Interestingly, diltiazem does not significantly affect the clearance of R-dehydrowarfarin, R-4'-hydroxywarfarin, or R-7-hydroxywarfarin. [] This suggests that diltiazem may preferentially target specific cytochrome P450 isozymes involved in the metabolism of R-warfarin to these specific metabolites, while not impacting the formation of R-dehydrowarfarin.
Q6: Can you elaborate on the structural characteristics of this compound?
A6: this compound is structurally similar to warfarin but differs in a key chemical feature. While the precise molecular formula and weight depend on the specific isomer, its core structure features a 1-benzopyran-2-one ring system, similar to warfarin. The differentiating characteristic of this compound is the presence of a 3-oxo-1-phenyl-1-butenyl substituent at position 3 of the benzopyranone core. [] This structural difference likely influences its interactions with enzymes and contributes to its distinct pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)


![L-[2-13C]glucose](/img/structure/B583748.png)
